molecular formula C10H12N4O3S B2698376 6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1291836-94-6

6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

Cat. No. B2698376
M. Wt: 268.29
InChI Key: QYSQLZDMTVUFKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one, also known as PRT-060318, is a small molecule inhibitor that has been extensively studied in recent years due to its potential therapeutic applications. PRT-060318 is a potent and selective inhibitor of the protein tyrosine phosphatase (PTP) family, which are enzymes that play a crucial role in regulating cellular signaling pathways.

Scientific Research Applications

6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and diabetes. PTPs play a crucial role in regulating cellular signaling pathways, and their dysregulation has been implicated in the pathogenesis of many diseases. 6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one has been shown to selectively inhibit PTPs, leading to the modulation of cellular signaling pathways and the potential treatment of various diseases.

Mechanism Of Action

6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one selectively inhibits PTPs by binding to the active site of the enzyme, preventing the dephosphorylation of target proteins. This leads to the modulation of cellular signaling pathways, which can have various downstream effects depending on the specific targets involved. 6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one has been shown to have a high degree of selectivity for PTPs, making it a promising therapeutic agent.

Biochemical And Physiological Effects

6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one has been shown to have various biochemical and physiological effects, depending on the specific targets involved. In cancer cells, 6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one has been shown to induce apoptosis and inhibit cell proliferation by modulating the signaling pathways involved in cell growth and survival. In autoimmune disorders, 6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one has been shown to modulate the immune response by inhibiting the activation of T cells and the production of pro-inflammatory cytokines. In diabetes, 6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one has been shown to improve insulin sensitivity and glucose metabolism by modulating the signaling pathways involved in glucose uptake and utilization.

Advantages And Limitations For Lab Experiments

6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one has several advantages for use in lab experiments, including its high degree of selectivity for PTPs, its potency, and its ability to modulate cellular signaling pathways. However, there are also some limitations to its use, including its potential toxicity and the need for specialized equipment and expertise for its synthesis and use.

Future Directions

There are several future directions for the study of 6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one, including the identification of new targets for the inhibitor, the optimization of its pharmacokinetic properties, and the development of new formulations for clinical use. Additionally, the use of 6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one in combination with other therapeutic agents may have synergistic effects and improve its efficacy in the treatment of various diseases. Overall, 6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one has shown great promise as a therapeutic agent, and further research is needed to fully explore its potential applications.

Synthesis Methods

The synthesis of 6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one involves several steps that require specialized equipment and expertise. The first step involves the preparation of 6-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-one, which is then reacted with pyrrolidine and sodium hydride to form the desired product. The final step involves the sulfonation of the pyrrolidine nitrogen with sulfur trioxide to yield 6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one. The synthesis of 6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one has been optimized to achieve high yields and purity, making it suitable for use in scientific research.

properties

IUPAC Name

6-pyrrolidin-1-ylsulfonyl-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O3S/c15-10-12-11-9-4-3-8(7-14(9)10)18(16,17)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYSQLZDMTVUFKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CN3C(=NNC3=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

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